molecular formula C21H26N2O2S B4111342 4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide

4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide

Cat. No. B4111342
M. Wt: 370.5 g/mol
InChI Key: AUPFFFKGEVAXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as A-366, and it has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of A-366 involves its interactions with various molecular targets. A-366 has been shown to bind to the ATP-binding site of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological processes. A-366 has also been shown to inhibit the activity of the histone deacetylase HDAC6, which plays a role in the regulation of gene expression and protein function.
Biochemical and Physiological Effects:
A-366 has been shown to have various biochemical and physiological effects. In cancer cells, A-366 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, A-366 has been shown to modulate ion channel activity and enhance synaptic transmission. Additionally, A-366 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using A-366 in lab experiments is its specificity for the P2X7 receptor and HDAC6, which allows for precise modulation of these targets. Additionally, A-366 has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using A-366 in lab experiments is its limited solubility, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of A-366. One potential direction is the development of new cancer therapies based on the compound's ability to induce apoptosis and inhibit cell proliferation. Additionally, further studies are needed to fully understand the mechanisms of action of A-366 and its potential applications in neuroscience and drug discovery. Finally, the development of new analogs of A-366 could potentially lead to the discovery of more potent and selective compounds with even greater potential for therapeutic use.

Scientific Research Applications

A-366 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, A-366 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neuroscience, A-366 has been shown to modulate the activity of ion channels, which could potentially lead to the development of new treatments for neurological disorders. Additionally, A-366 has been studied for its potential use as a tool compound in drug discovery.

properties

IUPAC Name

4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-18-9-16(2-3-17(18)19(24)23-20-22-4-5-26-20)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-3,9,13-15H,4-8,10-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPFFFKGEVAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=NCCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Reactant of Route 3
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Reactant of Route 4
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-(1-adamantyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methoxybenzamide

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